molecular formula C11H14FNO2 B13336477 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine

3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine

Cat. No.: B13336477
M. Wt: 211.23 g/mol
InChI Key: HVEKPIMBOGFEQF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14FNO2 It is a cyclobutanamine derivative, characterized by the presence of a fluoro and methoxy group on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine typically involves the reaction of 4-fluoro-3-methoxyphenol with cyclobutanone in the presence of a base to form the intermediate 3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-carboxylic acid.

    Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenoxy)cyclobutan-1-amine.

    Substitution: Formation of 3-(4-Amino-3-methoxyphenoxy)cyclobutan-1-amine.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenoxy ring can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-2-methoxyphenoxy)cyclobutan-1-amine
  • 3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine
  • 3-(4-Trifluoromethylphenoxy)cyclobutan-1-amine

Uniqueness

3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxy ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group can enhance its metabolic stability and binding affinity to biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine

InChI

InChI=1S/C11H14FNO2/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3

InChI Key

HVEKPIMBOGFEQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC(C2)N)F

Origin of Product

United States

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